Product packaging for Methyl [1,4'-bipiperidine]-4-carboxylate(Cat. No.:CAS No. 889952-08-3)

Methyl [1,4'-bipiperidine]-4-carboxylate

Cat. No.: B3295834
CAS No.: 889952-08-3
M. Wt: 226.32 g/mol
InChI Key: GUMJHUHOKXILAX-UHFFFAOYSA-N
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Description

Contextualization of the Bipiperidine Scaffold in Organic Chemistry and Chemical Biology Research

The bipiperidine scaffold, a molecule comprising two linked piperidine (B6355638) rings, is a significant structural motif in the fields of organic chemistry and chemical biology. Piperidine itself is a ubiquitous heterocyclic amine found in a vast array of natural products and synthetic pharmaceuticals. ajchem-a.com The linkage of two such rings to form a bipiperidine structure expands the three-dimensional chemical space that can be explored, offering a rigid and defined framework for the attachment of various functional groups. cymitquimica.com

In drug discovery, the bipiperidine scaffold is valued for its ability to orient substituents in specific spatial arrangements, which can be crucial for binding to biological targets such as receptors and enzymes. cymitquimica.com The saturated nature of the piperidine rings allows for a greater degree of conformational flexibility compared to their aromatic counterparts, which can be advantageous for optimizing ligand-receptor interactions. nih.gov Researchers have incorporated the bipiperidine moiety into compounds targeting a range of biological systems, underscoring its versatility as a pharmacophore. cymitquimica.com

Significance of Methyl Ester Derivatives in Synthetic Strategies and Molecular Design

The presence of a methyl ester group, specifically a methyl carboxylate, in a molecule like Methyl [1,4'-bipiperidine]-4-carboxylate holds considerable significance in synthetic and medicinal chemistry. Methyl esters are frequently employed as key intermediates in organic synthesis. researchgate.net They can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a wide variety of other functional groups such as amides, alcohols, and other esters. This versatility makes the methyl ester a valuable handle for the late-stage functionalization of complex molecules. researchgate.net

From a drug design perspective, the methyl ester functionality can serve as a prodrug moiety. numberanalytics.com A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. numberanalytics.com Ester-based prodrugs are common, as the ester linkage can be cleaved by esterase enzymes present in the body to release the active carboxylic acid. nih.gov This strategy can be used to improve a drug's pharmacokinetic properties, such as its solubility, stability, and bioavailability. numberanalytics.comcentralasianstudies.org For instance, the conversion of a polar carboxylic acid to a more lipophilic methyl ester can enhance its ability to cross cell membranes. nih.gov However, the in vivo hydrolysis of methyl esters is generally rapid, which can lead to a short duration of action for the resulting drug. actamedicamarisiensis.ro

Historical Development and Evolution of Research on Bipiperidine Derivatives

The exploration of piperidine-containing compounds has a long history, rooted in the isolation and study of natural products. The synthesis of the piperidine ring itself has been a subject of extensive research, with numerous methods developed over the past century for its construction and functionalization. nih.govresearchgate.netorganic-chemistry.org These methods range from the hydrogenation of pyridine (B92270) precursors to various cyclization strategies. nih.govresearchgate.net

The specific focus on bipiperidine derivatives as a distinct class of compounds has evolved more recently, driven by the increasing demand for novel scaffolds in drug discovery. Early research often centered on the synthesis of symmetrically substituted bipiperidines. However, the development of more sophisticated synthetic methodologies has enabled the preparation of unsymmetrically functionalized bipiperidines, allowing for finer control over the molecule's properties. The ability to selectively modify each of the piperidine rings has been crucial in the development of bipiperidine-based compounds with specific biological activities. afasci.com The synthesis of molecules like this compound, which possesses distinct functionalities on each ring, is a testament to the progress in this area.

Chemical and Physical Properties

Below is a table summarizing some of the key physicochemical properties of this compound and its parent scaffolds.

PropertyValue (for related compounds)Reference
Molecular Formula C12H22N2O2Inferred
Molecular Weight 226.32 g/mol Inferred
IUPAC Name This compoundN/A
CAS Number Not availableN/A
Boiling Point 85°C to 90°C (for Methyl piperidine-4-carboxylate) fishersci.com
Solubility Slightly soluble in water (for Methyl piperidine-4-carboxylate) fishersci.com

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, often involving the coupling of two piperidine-based building blocks. One plausible approach involves the reaction of piperidine with a suitable derivative of isonipecotic acid methyl ester (methyl piperidine-4-carboxylate). ijprs.comresearchgate.net

A key intermediate, methyl piperidine-4-carboxylate, can be synthesized by the esterification of isonipecotic acid using methanol (B129727) in the presence of a catalyst such as thionyl chloride or an acid. ijprs.com The subsequent N-alkylation of a piperidine ring with a suitably activated piperidine-4-carboxylate derivative would yield the final product. For example, a reductive amination between piperidin-4-one and the amine of a second piperidine ring, followed by esterification, represents a viable pathway.

A study by Bhatt et al. describes the synthesis of a series of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives. ijprs.comresearchgate.net This work highlights a general strategy where isonipecotic acid methyl ester is coupled with N-protected amino acids. A similar coupling strategy could be envisioned for the synthesis of this compound, where one piperidine ring acts as the "amino acid" equivalent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O2 B3295834 Methyl [1,4'-bipiperidine]-4-carboxylate CAS No. 889952-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-piperidin-4-ylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-16-12(15)10-4-8-14(9-5-10)11-2-6-13-7-3-11/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMJHUHOKXILAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthetic Routes to Methyl [1,4'-bipiperidine]-4-carboxylate

The construction of the this compound scaffold is typically achieved through a convergent approach, where the bipiperidine core is first assembled, followed by the introduction of the methyl carboxylate group.

Precursor Reactivity and Selectivity in Bipiperidine Ring Formation

The key step in the synthesis of the [1,4'-bipiperidine] core is the formation of the C-N bond linking the two piperidine (B6355638) rings. A prevalent and effective method for this transformation is reductive amination. rsc.orgnih.govorganic-chemistry.orgchemrxiv.orgresearchgate.netharvard.edu This reaction involves the condensation of a piperidine derivative, such as 4-aminopiperidine, with a piperidin-4-one derivative to form an intermediate imine or enamine, which is then reduced in situ to the desired bipiperidine.

The selectivity of this reaction is crucial to ensure the formation of the desired 1,4'-linkage. The reactivity of the precursors plays a significant role in directing the outcome. The choice of the piperidin-4-one derivative and the reaction conditions can influence the formation of the desired isomer. For instance, using a protected 4-piperidone (B1582916) can prevent self-condensation reactions. The nature of the protecting group on the nitrogen of the piperidin-4-one can also influence the steric hindrance and electronic properties of the carbonyl group, thereby affecting the rate and selectivity of the initial nucleophilic attack by the amine.

One common strategy involves the reaction of piperidin-4-one with a primary amine, such as a protected 4-aminopiperidine. The initial condensation forms an imine, which is then reduced. The choice of reducing agent is critical for the success of the reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group, thus preventing the reduction of the starting ketone. chemrxiv.orgresearchgate.net

Precursor 1Precursor 2Key Reaction TypeReducing AgentOutcome
Piperidin-4-one4-AminopiperidineReductive AminationNaBH3CNFormation of [1,4'-Bipiperidine]
N-Boc-piperidin-4-onePiperidineReductive AminationNaBH(OAc)3Formation of N-Boc-[1,4'-bipiperidine]

Esterification Approaches to the Carboxylate Moiety

Once the [1,4'-bipiperidine]-4-carboxylic acid precursor is obtained, the final step is the esterification to yield the methyl ester. Several classical and modern esterification methods can be employed.

The Fischer-Speier esterification is a traditional and straightforward method that involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govacs.orgchim.itresearchgate.net The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction. For instance, a procedure for a related compound, methyl 1-methylpiperidine-4-carboxylate, involves treating the corresponding carboxylic acid hydrochloride with thionyl chloride in methanol. core.ac.uk

Another effective method, particularly for sterically hindered carboxylic acids or when milder conditions are required, is the Steglich esterification . nih.govorganic-chemistry.orgimperial.ac.ukacs.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds under mild, neutral conditions and is often preferred to avoid potential side reactions associated with strong acids.

Other methods for the synthesis of related piperidine carboxylates include the use of diazomethane (B1218177) or trimethylsilyldiazomethane, which offer a clean and high-yielding route to the methyl ester from the carboxylic acid. researchgate.net

Esterification MethodReagentsKey Features
Fischer-Speier EsterificationMethanol, Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven, requires excess alcohol or water removal.
Steglich EsterificationMethanol, DCC, DMAPMild conditions, suitable for sensitive substrates.
Diazomethane EsterificationDiazomethane (CH₂N₂)High yield, but diazomethane is toxic and explosive.

Multi-component Reaction Strategies for Analogues

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generate libraries of structurally diverse analogues of this compound in a single synthetic operation. youtube.com

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amide derivatives. rsc.orgnih.govcore.ac.ukresearchgate.netyoutube.comacs.orgresearchgate.netmdpi.comnih.govyoutube.com In the context of bipiperidine analogues, a piperidone derivative can serve as the carbonyl component, an amine can introduce the second piperidine ring, and a carboxylic acid and an isocyanide can be varied to introduce diversity at the 4-position. This approach allows for the rapid generation of a library of compounds with different substituents on both piperidine rings and at the carboxamide terminus. For example, the Ugi reaction has been successfully employed for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are precursors to potent analgesics. mdpi.com

The Petasis three-component reaction , also known as the borono-Mannich reaction, is another valuable MCR for the synthesis of substituted amines. organic-chemistry.orgchemrxiv.orgimperial.ac.ukacs.orgresearchgate.net This reaction involves an amine, a carbonyl compound, and an organoboronic acid. By employing a piperidone as the carbonyl component and a suitable amine and boronic acid, a variety of substituted bipiperidine analogues can be accessed. A key advantage of the Petasis reaction is the commercial availability of a wide range of boronic acids, enabling significant structural diversification.

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the underlying mechanisms of the key bond-forming reactions is crucial for optimizing reaction conditions and controlling selectivity.

Elucidation of Reaction Intermediates

In the reductive amination pathway, the initial formation of a hemiaminal intermediate from the reaction of the amine and the ketone is a reversible step. This is followed by the dehydration to form an iminium ion, which is the key electrophilic species that undergoes reduction. The presence and stability of these intermediates can be influenced by the pH of the reaction medium. Spectroscopic techniques, such as NMR and mass spectrometry, can be employed to detect and characterize these transient species.

In multi-component reactions like the Ugi and Petasis reactions, the reaction proceeds through a series of interconnected equilibria involving several intermediates. In the Ugi reaction, the initial formation of an iminium ion from the amine and carbonyl component is followed by the addition of the isocyanide and the carboxylate. The resulting α-adduct then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-aminoacyl amide product. youtube.com Experimental and computational studies on the Petasis reaction have suggested the formation of a boronate complex with the intermediate iminium ion, which facilitates the transfer of the organic group from boron to the iminium carbon. researchgate.net

Role of Catalysis in Bipiperidine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of the bipiperidine core. In reductive amination , while the reaction can proceed without a catalyst, acid catalysis is often employed to accelerate the formation of the iminium ion intermediate.

Transition metal catalysis , particularly with palladium, has emerged as a powerful tool for C-N bond formation in the synthesis of N-aryl piperidines and related structures. rsc.orgnih.govimperial.ac.ukacs.orgnih.gov Palladium catalysts, in the presence of suitable ligands, can facilitate the coupling of an amine with an aryl halide or triflate. While not directly forming the bipiperidine C-N bond in the classical sense, these methods are highly relevant for the synthesis of analogues where one of the piperidine rings is replaced by an aromatic or heteroaromatic ring. Mechanistic studies of these palladium-catalyzed reactions often involve oxidative addition, reductive elimination, and ligand exchange steps. The nature of the ligand is critical in controlling the reactivity and selectivity of the catalytic cycle. nih.govacs.org

Optimization of Synthetic Conditions for Research-Scale Production

The efficient synthesis of this compound on a research scale necessitates careful optimization of reaction parameters to maximize yield and purity while ensuring operational simplicity.

For the synthesis of bipiperidine structures, process efficiency and yield can be significantly influenced by the choice of reagents, solvents, and reaction conditions. In the context of reductive amination, several factors are critical for optimization.

The choice of reducing agent is paramount. While sodium cyanoborohydride (NaBH₃CN) is effective, its toxicity and the potential for cyanide byproducts make sodium triacetoxyborohydride (STAB) a preferred option for many applications. researchgate.neturfu.ru STAB is less basic and more selective for the reduction of the iminium ion over the starting ketone. The stoichiometry of the reducing agent is also a key parameter to optimize, with an excess often being used to drive the reaction to completion.

Solvent selection impacts reaction rates and solubility of intermediates. Dichloroethane (DCE) and dichloromethane (B109758) (DCM) are common choices for reductive aminations. researchgate.net The concentration of the reactants can also be a critical factor; in some cases, higher concentrations can favor the desired intramolecular cyclization or intermolecular coupling.

The presence of an acid catalyst, typically acetic acid, is often necessary to promote the formation of the iminium ion intermediate. researchgate.net The amount of acid used needs to be carefully controlled, as excessive acidity can lead to side reactions or decomposition of acid-labile protecting groups.

Temperature and reaction time are also crucial variables. While many reductive aminations proceed efficiently at room temperature, gentle heating may sometimes be required to accelerate the reaction, particularly with less reactive substrates. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid the formation of impurities from prolonged reaction.

A representative optimization table for a reductive amination reaction to form a bipiperidine linkage is presented below. This data is illustrative of the types of parameters that would be varied to enhance yield.

EntryReducing Agent (Equivalents)SolventAcid Catalyst (Equivalents)Temperature (°C)Yield (%)
1NaBH(OAc)₃ (1.2)DCEAcOH (1.0)2575
2NaBH(OAc)₃ (1.5)DCEAcOH (1.0)2585
3NaBH(OAc)₃ (1.5)THFAcOH (1.0)2560
4NaBH(OAc)₃ (1.5)DCENone2540
5NaBH(OAc)₃ (1.5)DCEAcOH (1.0)5082
6NaBH₃CN (1.5)MeOHAcOH (to pH 6)2588

Work-up procedures are also critical for isolating the product in high purity. A typical work-up involves quenching the reaction with an aqueous base (e.g., saturated NaHCO₃ solution), followed by extraction with an organic solvent. Purification by column chromatography is often necessary to remove any unreacted starting materials or byproducts. For larger scale preparations, crystallization can be an effective purification method. researchgate.net

The synthesis of chiral bipiperidine derivatives, where one or both piperidine rings contain stereocenters, requires stereoselective methods. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution:

This approach involves the synthesis of the bipiperidine as a racemic mixture, followed by separation of the enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic bipiperidine base with a chiral acid. wikipedia.orgmdpi.comlibretexts.org Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are frequently used for this purpose. libretexts.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once the diastereomers are separated, the chiral acid is removed by treatment with a base to yield the pure enantiomers of the bipiperidine. The choice of the resolving agent and the crystallization solvent are critical for efficient separation and need to be determined empirically. wikipedia.org

Another resolution technique involves the use of chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. libretexts.org This method can be highly effective for analytical and preparative-scale separations.

Asymmetric Synthesis:

Asymmetric synthesis aims to create the desired stereocenter(s) in a controlled manner during the reaction sequence. For bipiperidine derivatives, this can be achieved in several ways:

Use of a Chiral Auxiliary: A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of the key bond-forming reaction. nih.gov For example, a chiral oxazolidinone can be used to control the stereochemistry of an alkylation or addition reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. For reductive aminations, chiral catalysts based on transition metals like rhodium or iridium, in combination with chiral phosphine (B1218219) ligands, have been used to achieve high enantioselectivity. nih.gov Organocatalysis, using small chiral organic molecules to catalyze the reaction, has also emerged as a powerful tool for asymmetric synthesis. rsc.org

Substrate-Controlled Diastereoselective Synthesis: If one of the piperidine starting materials is already chiral, it can influence the stereochemical outcome of the reaction. For example, a diastereoselective epoxidation of a chiral tetrahydropyridine (B1245486) followed by regioselective ring-opening can lead to highly substituted chiral piperidines. nih.gov Similarly, a hydroxyl-directed reductive amination can provide high diastereoselectivity. semanticscholar.org

The following table summarizes various approaches to stereoselective synthesis that could be applied to produce chiral bipiperidine derivatives.

MethodDescriptionKey Reagents/CatalystsTypical Stereoselectivity
Chiral Resolution (Diastereomeric Salts)Separation of enantiomers via crystallization of diastereomeric salts. wikipedia.orgmdpi.com(+)-Tartaric acid, (-)-Mandelic acid, BrucineHigh (depends on crystallization efficiency)
Chiral ChromatographySeparation of enantiomers on a chiral stationary phase. libretexts.orgChiralcel OD, Chiralcel OJHigh
Asymmetric HydrogenationEnantioselective reduction of an enamine or imine precursor.Chiral Rh or Ir complexes (e.g., with BINAP)Often >90% ee
Chiral AuxiliaryUse of a removable chiral group to direct stereochemistry. nih.govEvans oxazolidinones, (R)-2-phenylglycinolHigh diastereoselectivity
OrganocatalysisUse of a small chiral organic molecule as a catalyst. rsc.orgChiral phosphoric acids, chiral aminesVariable to high enantioselectivity

Chemical Transformations and Derivatization Strategies

Functionalization of the Bipiperidine Core

The bipiperidine core presents two nitrogen atoms that can be selectively functionalized. The nitrogen of the piperidine (B6355638) ring not bearing the carboxylate is a secondary amine and is generally more nucleophilic, making it a primary site for initial modifications.

N-Alkylation: The secondary amine of the bipiperidine core readily undergoes N-alkylation with various alkyl halides. Standard procedures involve reacting the bipiperidine with an alkyl bromide or iodide in an anhydrous solvent such as acetonitrile. researchgate.net The use of a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) can facilitate the reaction at room temperature. researchgate.net For less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be employed at low temperatures. researchgate.net Reductive amination represents another powerful method for N-alkylation. This can be achieved by reacting the parent bipiperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). harvard.eduresearchgate.netorganic-chemistry.org This method is highly efficient for creating a diverse range of N-substituted derivatives.

N-Acylation: The nitrogen atoms of the bipiperidine scaffold can be acylated to form amides. This is a common strategy in the synthesis of biologically active compounds. researchgate.netarkat-usa.org For instance, the N-acylation of a related piperidine derivative, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a key step in the synthesis of remifentanil analogues. researchgate.net The reaction is typically carried out using an acyl chloride, such as propionyl chloride, in a suitable solvent. researchgate.net A variety of coupling reagents can be used to facilitate the formation of the amide bond, including phosphonium (B103445) and uronium salts. arkat-usa.org

A general procedure for N-acylation involves the reaction of the piperidine with an acyl chloride in the presence of a base to neutralize the generated HCl. nih.gov The choice of solvent and base is crucial to optimize the reaction yield and minimize side products.

Reagent/ConditionProduct TypeReference
Alkyl halide, K₂CO₃, DMFN-Alkyl derivative researchgate.net
Aldehyde/Ketone, NaBH(OAc)₃N-Alkyl derivative harvard.edu
Acyl chloride, BaseN-Acyl derivative researchgate.netnih.gov

Information regarding direct substitution reactions on the carbon framework of the bipiperidine core of Methyl [1,4'-bipiperidine]-4-carboxylate is limited in the reviewed literature. Similarly, ring-opening reactions of this specific bipiperidine system are not extensively documented. Such transformations would likely require harsh conditions that could compromise the integrity of the ester group.

Modification at the Carboxylate Moiety

The methyl carboxylate group is a versatile handle for further derivatization, allowing for the introduction of a wide range of functional groups.

Ester Hydrolysis: The methyl ester of [1,4'-bipiperidine]-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often carried out with sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an alcohol, is a common method. researchgate.net The resulting carboxylate salt is then neutralized with an acid to yield the free carboxylic acid. researchgate.net This transformation is a key step in the synthesis of many derivatives where the carboxylic acid is a required functional group for further coupling reactions.

Transesterification: While specific examples for this compound were not found in the reviewed literature, transesterification is a standard reaction for esters. This would involve reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group.

Amide Formation: The most common modification of the carboxylate group is its conversion to an amide. This can be achieved in a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. A variety of coupling reagents, such as HATU, HBTU, or EDC, can be used to activate the carboxylic acid for reaction with an amine. researchgate.netrsc.org Alternatively, the methyl ester can be directly converted to an amide by heating with an amine, although this method is generally less efficient. A more direct route from a related nitrile precursor to a carboxamide has been reported, involving treatment with sulfuric acid followed by basic workup. nih.gov

Conversion to Other Functional Groups: The carboxylate can be a precursor to other functionalities. For instance, reduction of the ester would yield the corresponding primary alcohol. The carboxylic acid obtained from hydrolysis can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, providing a highly reactive intermediate for further reactions. biosynth.com This acyl chloride can then be reacted with various nucleophiles to generate a wide range of derivatives. Additionally, the formation of urea (B33335) derivatives from the corresponding amine is a well-established synthetic route in medicinal chemistry. nih.govresearchgate.netmdpi.comresearchgate.net

Starting MaterialReagent(s)ProductReference
This compoundNaOH or KOH, then H⁺[1,4'-Bipiperidine]-4-carboxylic acid researchgate.net
[1,4'-Bipiperidine]-4-carboxylic acidAmine, Coupling agent (e.g., HATU)[1,4'-Bipiperidine]-4-carboxamide researchgate.net
[1,4'-Bipiperidine]-4-carboxylic acidSOCl₂ or (COCl)₂[1,4'-Bipiperidine]-4-carbonyl chloride biosynth.com

Design and Synthesis of Analogues and Complex Derivatives

This compound is a valuable starting material for the synthesis of complex derivatives, particularly in the development of new therapeutic agents. For example, it is a key intermediate in the synthesis of remifentanil analogues. quickcompany.inepo.orggoogle.comgoogle.com The synthesis of these analogues often involves N-alkylation or N-acylation of the piperidine nitrogen, followed by modifications at the carboxylate group.

The general strategy for creating analogues involves a modular approach. The bipiperidine core provides a rigid scaffold, and the two nitrogen atoms and the carboxylate group serve as points for introducing diversity. By systematically varying the substituents at these positions, libraries of compounds can be generated and screened for desired biological activities. For instance, different alkyl or aryl groups can be introduced at the nitrogen atoms, and the methyl ester can be converted into a variety of amides or other functional groups to explore the structure-activity relationship.

Strategic Diversification for Exploring Molecular Space

The derivatization of this compound offers numerous avenues for expanding its molecular space. Key reactive sites on the molecule include the secondary amine of the second piperidine ring and the methyl ester. These functional groups are amenable to a wide array of chemical reactions, enabling the generation of diverse libraries of analogues.

One common strategy involves the acylation of the secondary amine. This can be achieved by reacting the parent compound with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents. For instance, coupling with Boc-protected amino acids followed by deprotection can introduce a range of amino acid moieties, potentially influencing the compound's pharmacokinetic profile. researchgate.net This approach allows for the introduction of a wide variety of substituents, thereby modulating properties like lipophilicity, polarity, and hydrogen bonding capacity.

Another key transformation is the modification of the methyl ester. Hydrolysis of the ester to the corresponding carboxylic acid provides a handle for further derivatization, such as amide bond formation with a diverse set of amines. This strategy significantly broadens the accessible chemical space and allows for the introduction of additional functional groups and structural complexity.

The secondary amine also allows for N-alkylation reactions. Reductive amination with various aldehydes or ketones is a powerful method for introducing a wide range of alkyl groups, from simple methyl groups to more complex cyclic or aromatic systems.

These diversification strategies are summarized in the table below, illustrating the potential for generating a wide array of derivatives from the this compound core.

Reaction Type Reagents and Conditions Product Type Purpose of Diversification
N-AcylationAcyl chlorides, anhydrides, or carboxylic acids with coupling agents (e.g., CDI) in a suitable solvent.N-Acyl derivativesIntroduction of various functional groups to explore SAR.
Ester HydrolysisBase-mediated (e.g., NaOH, LiOH) or acid-catalyzed hydrolysis.Carboxylic acid derivativesCreation of a versatile intermediate for further amide coupling.
Amide CouplingCarboxylic acid intermediate with various amines using coupling reagents (e.g., HATU, HOBt).Amide derivativesExpansion of molecular diversity and introduction of new interaction points.
N-AlkylationAldehydes or ketones with a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).N-Alkyl derivativesModulation of basicity and lipophilicity.
DeprotectionFor precursors containing protecting groups like Boc, treatment with acid (e.g., HCl in dioxane or ethyl acetate) is common. chemicalbook.comDeprotected amineUnmasking a reactive functional group for further derivatization.

Scaffold Modification and Privileged Structure Concepts

The [1,4'-bipiperidine]-4-carboxylate core can be considered a "privileged structure" in medicinal chemistry. Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The bipiperidine motif is found in numerous biologically active compounds, and its rigid, three-dimensional structure can present substituents in well-defined spatial orientations, facilitating interactions with protein binding pockets.

Strategic modifications to this scaffold are often guided by the principles of medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. The modular nature of its synthesis allows for systematic variations at several key positions.

For instance, the synthesis of related structures, such as fentanyl analogues, often starts from precursors like 1-benzylpiperidin-4-one. researchgate.net The synthetic route involves multiple steps where different functionalities are introduced, such as an aniline (B41778) group at the 4-position, followed by N-acylation. researchgate.net This highlights how the piperidine core can be assembled and modified to achieve a desired substitution pattern. While not a direct modification of this compound itself, this illustrates the types of scaffold modifications that are common for this structural class.

The table below outlines conceptual modifications to the [1,4'-bipiperidine]-4-carboxylate scaffold, drawing inspiration from synthetic strategies for related compounds.

Modification Strategy Conceptual Transformation Rationale
Core Scaffold Rearrangement Isomeric variations, such as shifting the point of attachment between the piperidine rings (e.g., to form a [1,3'-bipiperidine]).To alter the spatial arrangement of substituents and explore different binding modes.
Introduction of Heteroatoms Replacement of a carbon atom in one of the piperidine rings with another heteroatom (e.g., oxygen to form a morpholine (B109124) ring).To modulate physicochemical properties such as solubility and polarity.
Ring Size Variation Expansion or contraction of one of the piperidine rings (e.g., to a piperazine (B1678402) or pyrrolidine (B122466) ring).To adjust the conformational flexibility and the distance between key functional groups.
Substitution on the Piperidine Rings Introduction of substituents at other available positions on either piperidine ring.To fine-tune binding interactions and block metabolic hotspots.

These scaffold modification strategies, combined with the derivatization approaches discussed previously, provide a powerful toolkit for medicinal chemists to explore the chemical space around the this compound core and develop novel compounds with optimized biological activities.

Advanced Structural Elucidation and Conformational Analysis

Sophisticated Spectroscopic Methodologies for Structural Determination

Advanced spectroscopic techniques are indispensable for the unambiguous structural determination and conformational analysis of Methyl [1,4'-bipiperidine]-4-carboxylate in both solution and solid states. These methods provide a wealth of information regarding atomic connectivity, spatial arrangement, and molecular dynamics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the two piperidine (B6355638) rings and the methyl ester group would exhibit characteristic chemical shifts. The protons on the piperidine ring bearing the ester would be influenced by its electron-withdrawing nature, while the protons on the second piperidine ring would show shifts typical for a saturated heterocyclic amine. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning these proton and carbon signals definitively by revealing proton-proton and proton-carbon correlations, respectively.

The conformational dynamics of the piperidine rings, which typically adopt chair conformations, can be investigated through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. The magnitude of three-bond proton-proton coupling constants (³JHH) helps in determining the relative orientation (axial or equatorial) of the substituents. For instance, a large coupling constant between two vicinal protons typically indicates a diaxial relationship. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, providing critical information about the preferred conformation of the bipiperidine linkage.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift ranges based on data from analogous piperidine and bipiperidine structures. Actual values may vary.

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl Ester (-OCH₃) ~3.6-3.8 ~51-53
Carbonyl (-C=O) - ~174-176
Piperidine Ring 1 (with ester)
-CH (at C4') ~2.3-2.5 ~40-42
-CH₂ (axial, adjacent to N) ~2.0-2.2 ~45-47
-CH₂ (equatorial, adjacent to N) ~2.8-3.0 ~45-47
-CH₂ (other) ~1.6-1.9 ~28-30
Piperidine Ring 2
-CH (at C1) ~2.5-2.7 ~60-62
-CH₂ (adjacent to N) ~2.4-2.6 ~50-52
-CH₂ (other) ~1.4-1.7 ~25-27

Advanced Mass Spectrometry Techniques for Complex Molecular Structures

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are pivotal for the characterization of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination. scielo.br

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide invaluable structural information through controlled fragmentation. The fragmentation patterns of piperidine-containing compounds are well-documented and often involve characteristic losses. scielo.brnih.gov For this compound, expected fragmentation pathways would include the cleavage of the C-N bond between the two piperidine rings, as well as fragmentation within the piperidine rings themselves, often initiated by a ring-opening event. miamioh.edu The loss of the methyl ester group or parts of it would also be anticipated. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table outlines plausible fragmentation patterns and the resulting m/z values for the protonated molecule.

Parent Ion [M+H]⁺ Proposed Fragment Ion Neutral Loss Significance
[C₁₂H₂₂N₂O₂ + H]⁺ Ion of one piperidine ring with ester C₅H₁₀N Cleavage between the two rings
Ion of the unsubstituted piperidine ring C₇H₁₂NO₂ Cleavage between the two rings
[M+H - CH₃OH]⁺ CH₃OH Loss of methanol (B129727) from the ester
[M+H - HCOOCH₃]⁺ HCOOCH₃ Loss of methyl formate

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, offering insights into its functional groups and bonding arrangements. The IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be observable. The N-H stretching vibration is absent in this tertiary amine, but C-H stretching vibrations of the piperidine rings and the methyl group would be present in the 2800-3000 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-C and C-N stretching vibrations of the piperidine skeleton would be readily observed. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. This comparison can also aid in identifying the most stable conformer of the molecule, as different conformations would exhibit subtle but discernible differences in their vibrational spectra.

Crystallographic Studies of this compound and its Derivatives

Crystallographic studies are the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing Analysis

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles, with very high precision. researchgate.net Such an analysis would likely confirm that both piperidine rings adopt a chair conformation, which is the most stable arrangement for such six-membered rings. nih.gov The analysis would also reveal the relative orientation of the two rings with respect to each other and the orientation of the methyl carboxylate group (axial or equatorial).

Furthermore, SCXRD elucidates the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds (if co-crystallized with a suitable donor) and van der Waals forces that stabilize the crystal structure. nih.gov This information is crucial for understanding the physical properties of the solid material.

Table 3: Hypothetical Crystallographic Data for this compound This table presents a representative set of crystallographic parameters that could be obtained from an SCXRD study.

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5
Volume (ų) 1290
Z (molecules per unit cell) 4
Piperidine Ring 1 Conformation Chair
Piperidine Ring 2 Conformation Chair
Ester Group Orientation Equatorial

Investigation of Polymorphism and Co-crystallization in Bipiperidine Systems

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the development of chemical entities. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Each resulting solid form would be analyzed by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphic forms.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, offers a strategy to modify the physicochemical properties of a compound. For this compound, co-crystals could potentially be formed with pharmaceutically acceptable co-formers, such as carboxylic acids or other hydrogen bond donors. The basic nitrogen atoms in the bipiperidine scaffold provide sites for hydrogen bond formation. The investigation of co-crystals would involve screening for suitable co-formers and subsequent characterization of the resulting solid phases by SCXRD and other solid-state analytical techniques. Studies on related piperidine carboxamides have shown the feasibility of forming stable crystalline structures. researchgate.netnih.gov

Computational and Experimental Conformational Analysis

Computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are pivotal in elucidating the conformational landscape of piperidine-containing molecules. While specific studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of data on analogous N-substituted and 4-substituted piperidine systems allows for a detailed and scientifically grounded analysis of its likely conformational preferences.

Ring Conformations:

Both piperidine rings in this compound are expected to predominantly adopt a chair conformation , which minimizes angular and torsional strain. niscpr.res.in In substituted piperidines, the chair form is generally the most stable. rsc.org However, other higher-energy conformations, such as the twist-boat and boat forms, can exist in equilibrium. nih.gov

Computational studies on analogous N-acylpiperidines have shown that the twist-boat conformation is approximately 1.5 kcal/mol less stable than the chair conformation. nih.gov This energy difference suggests that while the chair form is dominant, a small population of twist-boat conformers may be present, potentially influencing the molecule's flexibility and interaction profile. The presence of substituents can further influence this equilibrium.

Torsional Barriers:

For the saturated [1,4'-bipiperidine] system, while direct experimental values are scarce, the torsional barrier is expected to be of a similar magnitude, governed by steric hindrance between the hydrogens on the two rings. The molecule will likely favor a twisted conformation to alleviate these steric clashes.

Table 1: Calculated Relative Energies of Piperidine Ring Conformations in Analogous Systems.
ConformationRelative Energy (kcal/mol)Reference SystemCitation
Chair0 (most stable)N-acylpiperidines nih.gov
Twist-Boat~1.5N-acylpiperidines nih.gov

The methyl group on one nitrogen and the methyl carboxylate group at the 4-position of the second ring significantly influence the conformational equilibrium of this compound.

N-Methyl Group:

The N-methyl group on the first piperidine ring will influence the nitrogen inversion barrier and the conformational preference of the ring itself. In N-methylpiperidine, both chair conformers with axial and equatorial methyl groups are present, with the equatorial conformer being slightly more stable. rsc.org This substituent also affects the planarity of the nitrogen atom, which can have implications for the torsional barrier of the connecting C-N bond.

Methyl Carboxylate Group:

The methyl carboxylate substituent at the C4' position of the second piperidine ring will preferentially occupy an equatorial position in the dominant chair conformation to minimize steric interactions. niscpr.res.inresearchgate.net NMR studies on similarly 2,6-disubstituted piperidin-4-ones have consistently shown that bulky substituents adopt equatorial orientations to avoid unfavorable 1,3-diaxial interactions. niscpr.res.in

Pseudoallylic Strain Considerations:

The interplay between the N-methyl group's influence on the first ring and the electronic and steric effects of the methyl carboxylate and the interconnecting nitrogen on the second ring results in a complex conformational landscape. The molecule's flexibility will be a balance between the stability of the dual-chair conformation and the energy required to overcome the torsional barrier of the central C-N bond.

Table 2: Conformational Preferences of Substituents in Analogous Piperidine Systems.
SubstituentPositionFavored OrientationDriving FactorCitation
Aryl/AlkylC4EquatorialMinimization of steric strain niscpr.res.inresearchgate.net
MethylN1Equatorial (slight preference)Steric considerations rsc.org
SubstituentC2 (in N-acylpiperidines)AxialPseudoallylic strain nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of Methyl [1,4'-bipiperidine]-4-carboxylate at the atomic level. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure. By optimizing the molecular geometry, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles.

Reactivity prediction is another key application of DFT. By calculating various molecular descriptors, it is possible to identify the most reactive sites within the molecule. For instance, the Fukui function and dual descriptor analyses can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. The table below illustrates hypothetical results from a DFT analysis of this compound, highlighting key electronic properties.

PropertyCalculated ValueInterpretation
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -0.8 eVReflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment 2.1 DQuantifies the overall polarity of the molecule.
Mulliken Atomic Charges N1: -0.45, N1': -0.38, O(carbonyl): -0.55Highlights the distribution of electron density across the molecule.

This data is illustrative and intended to represent typical outputs of DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain applications. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to meticulously study the electronic properties of this compound.

These methods are particularly valuable for investigating reaction mechanisms. For example, the hydrolysis of the ester group in this compound can be modeled to determine the transition state structures and activation energies, providing a detailed understanding of the reaction kinetics. researchgate.net While computationally more demanding, ab initio calculations can provide benchmark data for calibrating more efficient methods like DFT.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations introduce the element of time and temperature, allowing for the exploration of the dynamic behavior of this compound.

The presence of two piperidine (B6355638) rings in this compound gives rise to a complex conformational landscape. Each piperidine ring can adopt chair, boat, or twist-boat conformations, and the orientation of the substituent at the 4-position of the second piperidine ring can be either axial or equatorial. nih.gov

Computational techniques such as systematic conformational searches or molecular dynamics simulations can be used to explore these different conformations and identify the low-energy structures. nih.gov Energy minimization is then performed to locate the most stable conformer, which is presumed to be the most populated at equilibrium. The relative energies of different conformers determine their population distribution according to the Boltzmann distribution.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°C)Piperidine Ring Conformations
Chair-Chair (equatorial) 0.00178.5Both chairs
Chair-Chair (axial) 2.15179.1Both chairs
Chair-Boat 5.80-65.3One chair, one boat
Boat-Boat 10.5060.2Both boats

This data is hypothetical and for illustrative purposes.

Understanding how this compound interacts with other molecules is crucial for predicting its physical properties and biological activity. Molecular dynamics simulations can model these intermolecular interactions in detail. nih.gov For example, in a condensed phase, the nitrogen atoms of the piperidine rings and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors.

In the context of a biological system, simulations can model the interaction of the molecule with a protein binding site, identifying key hydrogen bonds, van der Waals interactions, and electrostatic interactions that contribute to the binding affinity. While this compound lacks aromatic rings for pi-stacking, understanding other non-covalent interactions is critical. nih.govacademicjournals.org

In Silico Approaches to Structure-Interaction Relationship Studies (Molecular Level)

In silico methods are powerful tools for elucidating the relationship between the structure of this compound and its interactions at a molecular level. These studies can guide the modification of the molecule to enhance specific interactions.

Molecular docking is a widely used technique to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method can be used to generate plausible binding poses of this compound within a target's active site. The scoring functions used in docking can then provide an estimate of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of related compounds with their biological activity. While this requires data on a set of molecules, the principles can be applied to understand how modifications to the this compound scaffold would likely impact its interactions. By calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from quantum chemistry), a predictive model can be built.

Molecular DescriptorValuePotential Impact on Interaction
Molecular Weight 226.32 g/mol Influences diffusion and steric fit.
logP (octanol-water) 1.5Indicates moderate lipophilicity, affecting membrane permeability.
Topological Polar Surface Area 32.6 ŲRelates to hydrogen bonding capacity and membrane transport.
Number of H-bond Donors 0
Number of H-bond Acceptors 4Can form hydrogen bonds with biological targets.

This data is based on calculated properties and serves as an example.

Through these computational approaches, a comprehensive, molecular-level understanding of this compound can be achieved, providing a solid theoretical foundation for further experimental investigation.

Ligand Docking and Molecular Dynamics for Binding Site Analysis (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target, such as a protein. This method is instrumental in elucidating the binding mode of a ligand and estimating its binding affinity, often expressed as a docking score. ajgreenchem.comnih.gov For this compound, docking studies can be performed against various protein targets to identify potential interactions. The process involves placing the 3D structure of the compound into the binding site of a receptor and calculating the most stable binding pose. The results can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts with key amino acid residues within the binding pocket. ajgreenchem.comnih.gov

Following molecular docking, molecular dynamics (MD) simulations are employed to analyze the stability and dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a detailed view of the physical movements of atoms, offering insights into the conformational changes of both the ligand and the protein upon binding. biointerfaceresearch.com This technique is crucial for validating the stability of the binding pose predicted by docking and for understanding the flexibility of the ligand within the active site. nih.gov For instance, studies on various piperidine derivatives have successfully used MD simulations to confirm the stability of docked complexes and to identify the key residues that maintain the interaction throughout the simulation. nih.govnih.govresearchgate.net

The data generated from these simulations are vital for structure-based drug design, allowing for the rational modification of the this compound structure to enhance its binding affinity and selectivity for a specific target.

Table 1: Representative Data from Molecular Docking and Dynamics Simulation of this compound with a Hypothetical Protein Target.
Computational MetricDescriptionIllustrative Value/Finding
Docking ScoreAn estimation of the binding affinity of the ligand to the protein target. More negative values typically indicate stronger binding.-8.5 kcal/mol
Key Interacting ResiduesSpecific amino acids in the protein's binding site that form significant interactions with the ligand.Tyr103, Asp150, Trp185, Phe210
Types of InteractionsThe nature of the chemical bonds and interactions formed between the ligand and the protein.Hydrogen bond with Asp150; π-Alkyl interaction with Tyr103; van der Waals forces with multiple residues. nih.gov
RMSD (Root Mean Square Deviation)A measure of the average distance between the atoms of the superimposed ligand-protein complex over the course of an MD simulation, indicating stability.Complex stabilizes after 25 ns with minimal fluctuation. nih.gov
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual amino acid residues during an MD simulation, highlighting flexible regions of the protein.Low fluctuation observed in residues lining the binding pocket, indicating a stable binding site.

Pharmacophore Modeling for Scaffold Design (Non-Clinical)

Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. nih.govfrontiersin.org A pharmacophore model is an abstract representation of the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positively or negatively charged groups. nih.govresearchgate.net

The chemical structure of this compound, with its distinct bipiperidine core, methyl group, and carboxylate function, can serve as a template for generating a ligand-based pharmacophore model. frontiersin.org This model defines the spatial relationships between its critical chemical features. Once developed, the pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process helps to identify novel molecules that, despite having different underlying chemical scaffolds, present the same essential pharmacophoric features and are therefore likely to exhibit similar biological activity.

Furthermore, this approach is invaluable for scaffold hopping, where the goal is to discover new core structures for lead optimization. By understanding the key pharmacophoric features of the [1,4'-bipiperidine] scaffold, medicinal chemists can design entirely new series of compounds that retain the desired biological activity while potentially improving other properties like bioavailability or metabolic stability. The development of pharmacophore models is a cornerstone of rational drug design, enabling the efficient exploration of chemical space for new therapeutic agents. nih.gov

Table 2: Potential Pharmacophoric Features Derived from the this compound Scaffold.
Pharmacophore FeatureCorresponding Chemical MoietyPotential Role in Molecular Recognition
Hydrogen Bond Acceptor (HBA)Oxygen atoms of the carboxylate groupForms hydrogen bonds with donor groups (e.g., -NH, -OH) in a protein binding site.
Positive Ionizable (PI) / Hydrogen Bond Donor (HBD)Protonated nitrogen atom of the piperidine ringsForms ionic interactions or hydrogen bonds with negatively charged or acceptor residues (e.g., Asp, Glu).
Hydrophobic (H)The aliphatic carbon skeleton of the bipiperidine rings and the methyl groupEngages in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Applications As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

The unique structural framework of methyl [1,4'-bipiperidine]-4-carboxylate makes it an important precursor for constructing intricate organic molecules, particularly those containing nitrogen atoms within their core structure.

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. rsc.orgcymitquimica.com The synthesis of these complex structures often relies on multi-step reaction sequences where key intermediates dictate the final architecture. researchgate.net this compound and its derivatives are utilized as key intermediates in the synthesis of functionalized piperidines, which are a prevalent class of nitrogen heterocycles. researchgate.net

The reactivity of the secondary amine on one piperidine (B6355638) ring and the ester functionality on the other allows for sequential or orthogonal chemical modifications. For instance, the secondary amine can undergo N-alkylation, N-acylation, or N-arylation reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. researchgate.netchemicalbook.com These transformations enable the introduction of diverse functional groups and the extension of the molecular framework.

A notable application is in the synthesis of fentanyl analogues, a class of potent synthetic opioids. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrocyanic acid, followed by a series of transformations including hydrolysis and N-acylation, yields key intermediates like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net This highlights the utility of the piperidine-4-carboxylate scaffold in building complex, multi-substituted heterocyclic systems. The bipiperidine structure itself is a core motif in various biologically active compounds, and its synthesis often involves the coupling of two piperidine rings.

The construction of fused polycyclic heterocycles can also be achieved using piperidine-based starting materials in tandem reactions. mdpi.com While direct examples using this compound are not extensively documented in widely available literature, its structure is analogous to intermediates used in the synthesis of complex nitrogenous compounds. The principles of using piperidine-based organocatalysts for tandem Knoevenagel-Michael condensation reactions to form other heterocyclic systems, such as pyranopyrimidinones, further illustrate the potential of such scaffolds in synthetic chemistry. nih.gov

While the direct incorporation of the complete this compound unit into natural product synthesis is not prominently reported, the bipiperidine motif is present in a number of alkaloids. The synthesis of these natural products often involves the creation of the piperidine rings and the C-C bond connecting them at a late stage. The strategies for constructing such systems often rely on building blocks that contain a single piperidine ring, which are then coupled together.

The development of synthetic routes to chiral bipyridine-type ligands, which share structural similarities with bipiperidines, often starts from components of the chiral pool, such as monoterpenes (e.g., β-pinene, α-pinene, and carene) or steroids. nih.govacs.orgacs.org These approaches involve the de novo construction of the heterocyclic rings onto a chiral scaffold. nih.govacs.orgdurham.ac.uk This methodology could conceptually be applied to the asymmetric synthesis of bipiperidine-containing natural products, where a chiral version of a bipiperidine building block would be invaluable.

Development of Ligands for Organometallic Chemistry and Catalysis

The nitrogen atoms in the bipiperidine scaffold possess lone pairs of electrons that can coordinate to metal centers, making this structure an excellent candidate for the development of ligands for organometallic complexes and catalysts. tcd.ielibretexts.org

Asymmetric catalysis, which enables the synthesis of a specific enantiomer of a chiral molecule, heavily relies on the use of chiral ligands. nih.govutexas.eduresearchgate.net Bidentate nitrogen-containing ligands, such as 2,2'-bipyridines, are highly effective in a multitude of asymmetric reactions. diva-portal.org The design of C2-symmetric chiral ligands has been a particularly successful strategy. nih.govrsc.org

The bipiperidine framework can be adapted for asymmetric catalysis by introducing chirality. This can be achieved by using chiral starting materials from the "chiral pool" to construct the piperidine rings or by resolving a racemic mixture of the bipiperidine. nih.govdurham.ac.uk Although research has heavily focused on chiral bipyridine ligands, the principles are transferable to saturated heterocyclic systems like bipiperidines. rsc.orgrsc.orgchemrxiv.org The steric and electronic properties of these ligands can be fine-tuned by introducing substituents on the piperidine rings. diva-portal.orgrsc.org

For example, a series of modular chiral bipyridine-type ligands have been synthesized and successfully applied in copper-catalyzed asymmetric allylic oxidation and cyclopropanation reactions, achieving good to excellent enantioselectivities. nih.govacs.org These ligands control the stereochemical environment around the coordinated metal ion, thereby directing the stereochemical outcome of the reaction. nih.gov Similarly, chiral bipiperidine ligands, derived conceptually from this compound, could be developed for a range of asymmetric transformations.

Table 1: Examples of Asymmetric Reactions Using Chiral Bipyridine-Type Ligands

Catalytic Reaction Metal Catalyst Ligand Type Achieved Enantioselectivity (ee) Reference
Allylic Oxidation of Cyclic Olefins Copper(I) Bipyridine derived from PINDY 49-75% acs.orgdurham.ac.uk
Cyclopropanation Copper(I) Bipyridine derived from MINDY up to 72% acs.org
Allylic Oxidation of Cyclic Olefins Copper(I) Bipyridine derived from isoprenoid chiral pool up to 82% nih.gov
Cyclopropanation Copper(I) Bipyridine derived from isoprenoid chiral pool up to 76% nih.gov
Michael-type Friedel–Crafts alkylation Nickel(II) C2-symmetric bipyridine-N,N'-dioxide up to 99% rsc.org
Oxidative [2+2] Annulation Palladium Axially chiral 5,5'-substituted 2,2'-bipyridine (B1663995) Excellent rsc.org

The ability of bipiperidine ligands to coordinate with transition metals is fundamental to their application in catalysis and materials science. libretexts.orglumenlearning.com The two nitrogen atoms can act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, linking two different metal centers. The coordination chemistry of the closely related 4,4'-bipyridine (B149096) and its N,N'-dioxide derivative has been extensively studied, providing insights into how bipiperidine ligands might behave. acs.orgacs.org

Reaction of ligands like 4,4'-bipyridine-N,N'-dioxide with various transition metal salts yields a range of coordination polymers with diverse structures, including one-dimensional (1D) chains and two-dimensional (2D) sheets. acs.org The geometry of the resulting complex is influenced by the metal's coordination preference, the metal-to-ligand ratio, and the counter-ions present. lumenlearning.comacs.org

Bipiperidine ligands, being more flexible than their aromatic bipyridine counterparts, can adopt various conformations upon coordination. This flexibility can influence the geometry and reactivity of the resulting metal complex. X-ray crystallographic studies of transition metal complexes with bipyridine-type ligands have revealed geometries ranging from tetrahedrally distorted to regular tetrahedral and octahedral. acs.orgacs.org For example, the CuCl₂ complex with the PINDY ligand exhibits a strong tetrahedral distortion. acs.org It is expected that bipiperidine ligands would form stable complexes with a variety of transition metals such as copper, palladium, nickel, iron, and rhodium, which are commonly used in catalysis. acs.orgdurham.ac.ukacs.org

Integration into Supramolecular Architectures and Materials Science Research

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. Bipyridyl and bipiperidine-based molecules are excellent building blocks for constructing supramolecular architectures due to their ability to form coordination bonds with metals and participate in hydrogen bonding. researchgate.netresearchgate.net

The rigid and linear nature of ligands like 4,4'-bipyridine allows them to act as "struts" to connect metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. acs.org These materials can possess porous structures, making them interesting for applications in gas storage, separation, and catalysis. While the flexibility of the bipiperidine scaffold might make the formation of highly ordered, porous materials more challenging, it also offers the potential for creating dynamic and responsive systems.

The analysis of pyridazine-based building blocks, which also contain N-N linkages, shows how substituent and steric effects influence crystal packing and the resulting supramolecular architecture. researchgate.net By modifying the bipiperidine scaffold, for example, through the functional groups derived from the methyl carboxylate of the parent compound, one can introduce sites for hydrogen bonding or other intermolecular interactions. This allows for the programmed assembly of complex structures. Metalloporphyrin assemblies, for instance, can be directed into new supramolecular architectures through a combination of axial coordination with bipyridyl ligands and lateral hydrogen bonding. researchgate.net

Self-assembly and Non-covalent Interactions in Crystal Engineering

The [1,4'-bipiperidine] scaffold contains two nitrogen atoms that can act as hydrogen bond acceptors. The secondary amine in the 4-position of one piperidine ring can also act as a hydrogen bond donor. The presence of the methyl carboxylate group at the 4-position introduces additional hydrogen bond acceptor sites via the carbonyl and ether oxygen atoms. These functional groups are expected to play a crucial role in directing the formation of predictable supramolecular synthons, which are robust and recurring patterns of non-covalent interactions.

For instance, in the crystal structures of related carboxamide derivatives of [1,4'-bipiperidine], such as [1,4'-bipiperidine]-4'-carboxamide, the amide group is a strong director of self-assembly through the formation of N-H···O hydrogen bonds, leading to the formation of one- or two-dimensional networks. nih.govcymitquimica.com Similarly, the ester group of this compound can be anticipated to participate in C-H···O interactions, which, although weaker than conventional hydrogen bonds, are known to be significant in determining the packing of molecules in crystals.

Design of Framework Materials Incorporating Bipiperidine Units

Framework materials, such as metal-organic frameworks (MOFs) and coordination polymers, are a class of crystalline materials constructed from metal ions or clusters linked together by organic bridging ligands. These materials have garnered significant interest due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, separation, and catalysis.

The [1,4'-bipiperidine] scaffold is a promising candidate for the design of novel framework materials. Derivatives of [1,4'-bipiperidine] functionalized with two coordinating groups, such as carboxylic acids, can act as linkers to connect metal centers, forming extended one-, two-, or three-dimensional networks. While the direct use of this compound as a primary linker in a framework material is less likely due to its monofunctional nature in terms of strong coordination sites, its dicarboxylate analogue, [1,4'-bipiperidine]-dicarboxylic acid, would be a more suitable candidate.

The flexible and aliphatic nature of the bipiperidine linker would impart a degree of dynamism to the resulting framework, which can be advantageous for applications such as selective guest uptake and stimuli-responsive behavior. mdpi.com This is in contrast to the more commonly used rigid aromatic linkers, such as bipyridines. nih.govrsc.orgnih.govrsc.orgfrontiersin.orgresearchgate.netrsc.orgmdpi.com The nitrogen atoms of the bipiperidine unit can also serve as additional coordination sites or as basic sites for post-synthetic modification of the framework.

Although the current body of literature does not provide specific examples of MOFs constructed from [1,4'-bipiperidine]-dicarboxylate linkers, the principles of MOF design strongly suggest their potential. The synthesis would typically involve the reaction of a metal salt with the dicarboxylate linker under solvothermal conditions. The resulting framework's topology and properties would be dependent on the coordination geometry of the metal ion, the length and flexibility of the linker, and the reaction conditions. The porosity of such materials could be tailored for specific applications, and the aliphatic nature of the framework could offer different host-guest interaction profiles compared to aromatic frameworks.

Analytical Method Development for Research Purposes

Advanced Spectroscopic Methods for Quantification in Research Matrices

While chromatography separates components of a mixture, spectroscopy provides information about molecular structure and concentration. For "Methyl [1,4'-bipiperidine]-4-carboxylate," advanced spectroscopic techniques are vital for structural confirmation and precise quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity or concentration of a substance. researchgate.netresearchgate.net Unlike chromatographic techniques, qNMR can provide quantification without the need for an identical reference standard of the analyte, instead relying on a certified internal standard. researchgate.net

The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. sciepub.com For the qNMR analysis of "this compound," a specific, well-resolved signal in its ¹H NMR spectrum is chosen for quantification. The singlet corresponding to the methyl ester protons (–COOCH₃) is an excellent candidate as it is sharp and typically located in a region with fewer overlapping signals. chemicalbook.com

To perform the analysis, a precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration, most importantly, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery between pulses. researchgate.net The purity or concentration of the analyte is then calculated by comparing the integral of its characteristic signal to the integral of a known signal from the internal standard.

Table 3: Key Experimental Parameters for qNMR Analysis

ParameterRequirementRationale
Spectrometer High-field NMR spectrometer (e.g., 400 MHz or higher)Provides better signal dispersion and sensitivity. sciepub.com
Internal Standard Certified purity, chemically inert, with non-overlapping signalsEssential for accurate quantification (e.g., Maleic Acid, 1,4-Dinitrobenzene).
Relaxation Delay (d1) > 5 x T1 (longest)Ensures full relaxation of protons for accurate signal integration. researchgate.net
Pulse Angle 90° or 30°A 90° pulse provides maximum signal for a single scan, but smaller pulse angles can be used with shorter delays.
Signal Selection Resolved singlet or multiplet unique to the analyteThe methyl ester singlet is often ideal for "this compound".
Data Processing Careful phasing and baseline correctionCrucial for obtaining accurate integral values. researchgate.net

For the quantification of "this compound" at very low concentrations (trace levels) in complex research matrices like biological fluids or environmental samples, hyphenated mass spectrometry techniques are unparalleled in sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for this purpose.

The method combines the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer. The analyte is first separated from matrix components on an HPLC column. The eluent then enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. In positive ion mode, ESI would generate the protonated molecular ion [M+H]⁺.

For highly selective quantification, the instrument is operated in Selected Reaction Monitoring (SRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (the [M+H]⁺ ion). This isolated ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components and providing exceptional sensitivity.

Table 4: Typical LC-MS/MS Parameters for Trace Analysis

ParameterSuggested ConditionRationale
LC System UHPLC (Ultra-High Performance Liquid Chromatography)Provides faster separations and sharper peaks, enhancing sensitivity.
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes polar, basic compounds to form [M+H]⁺ ions. nih.gov
Precursor Ion (Q1) [M+H]⁺ of this compoundIsolates the parent ion of the target analyte.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Product Ion (Q3) A stable, high-abundance fragment ionA specific fragment resulting from the fragmentation of the piperidine (B6355638) rings is chosen for monitoring.
Detection Mode Selected Reaction Monitoring (SRM)Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway.
Capillary Voltage 3-4 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 120-150 °CAids in desolvation of the ESI droplets.

Molecular Interactions in Chemical Biology Research

Fundamental Ligand-Target Interactions at a Molecular Level

The [1,4'-bipiperidine]-4-carboxylate scaffold is a key feature that dictates the potential molecular interactions of this compound with biological targets. The two piperidine (B6355638) rings offer a three-dimensional structure that can fit into specific binding pockets of proteins, while the methyl carboxylate group provides a potential point for hydrogen bonding and electrostatic interactions.

Mechanisms of Binding with Proteins (e.g., Receptors, Enzymes)

While specific studies on Methyl [1,4'-bipiperidine]-4-carboxylate are not extensively documented in public literature, the binding mechanisms can be inferred from studies on analogous structures. The bipiperidine core is a common feature in ligands targeting G protein-coupled receptors (GPCRs), particularly aminergic receptors. nih.gov The nitrogen atoms of the piperidine rings can act as proton acceptors or, when protonated, as hydrogen bond donors, forming crucial interactions with amino acid residues in the transmembrane helices of these receptors.

The interaction is often characterized by a combination of forces:

Ionic Interactions: The tertiary amine in the piperidine ring can be protonated at physiological pH, allowing for strong ionic bonds with negatively charged residues like aspartate or glutamate (B1630785) in the receptor's binding site. This is a common anchoring point for many aminergic GPCR ligands. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the methyl ester group can act as a hydrogen bond acceptor, interacting with donor residues such as tyrosine, serine, or threonine. The nitrogen atoms in the piperidine rings can also participate in hydrogen bonding.

For enzymes, the methyl ester group could potentially interact with the active site. For instance, in hydrolases like esterases, the compound could act as a substrate or a competitive inhibitor. The ester could form a covalent intermediate with a serine residue in the active site, a mechanism common to many ester-containing drugs.

Use as Molecular Probes for Investigating Biological Pathways

Molecular probes are essential tools for dissecting biological pathways. Ligands can be designed to bind selectively to a specific receptor or enzyme, allowing researchers to study its function and downstream signaling. While there is no direct evidence of this compound being used as a molecular probe, its scaffold is present in compounds designed for this purpose.

Derivatives of this compound could be synthesized to incorporate reporter groups, such as fluorescent tags or radiolabels, without significantly altering the binding affinity. Such probes could be used in various applications:

Receptor Labeling and Imaging: Fluorescently tagged analogs could be used to visualize the localization and trafficking of receptors in living cells.

Binding Assays: Radiolabeled versions are instrumental in quantifying receptor density and determining the binding affinity of other unlabeled ligands in competitive binding assays. nih.gov

Photoaffinity Labeling: Introduction of a photo-reactive group would allow for the covalent attachment of the ligand to its target protein upon UV irradiation, enabling the identification and characterization of the binding site.

The design of such probes requires a careful understanding of the structure-activity relationship to ensure that the modification does not disrupt the key interactions with the target.

Structure-Interaction Relationship Studies (Purely Molecular and Mechanistic Focus)

Structure-interaction relationship (SIR) studies aim to understand how the chemical structure of a molecule determines its interaction with a biological target. For this compound, SIR studies would focus on how modifications to the bipiperidine core and the methyl ester group affect binding affinity and selectivity.

Elucidating Key Structural Elements for Molecular Recognition

The key structural elements of this compound for molecular recognition are the two piperidine rings and the methyl carboxylate group.

The [1,4'-Bipiperidine] Scaffold: This rigid, yet conformationally flexible, scaffold is crucial for orienting the functional groups in the correct three-dimensional space to fit into a binding pocket. The distance and relative orientation between the two nitrogen atoms are critical determinants of selectivity for different receptor subtypes. The stereochemistry of the junction between the two piperidine rings can also significantly influence binding. The general structure of tetracyclic bis-piperidine alkaloids, which contain a bis-piperidine core, highlights the importance of this scaffold in binding to various biological targets. researchgate.netmdpi.com

The Methyl Carboxylate Group: The ester group at the 4-position of one of the piperidine rings is a key interaction point. Its ability to act as a hydrogen bond acceptor is significant. The size and electronic properties of the ester can be modified to fine-tune binding affinity. For instance, replacing the methyl group with a larger alkyl group could enhance hydrophobic interactions or introduce steric hindrance.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC12H22N2O2226.321.113
1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acidC12H22N2O2226.320.623
[1,4'-Bipiperidine]-4'-carboxamideC11H21N3O211.300.423
1,4'-BipiperidineC10H20N2168.281.212

Data compiled from various chemical vendor and database sources. bldpharm.comnih.govnih.gov

Design Principles for Modulating Molecular Interactions

Based on the structural elements, several design principles can be applied to modulate the molecular interactions of this compound derivatives.

Varying the N-substituent: The nitrogen atom of the second piperidine ring (N-1') is a common point for modification. Introducing different substituents can alter the compound's selectivity and potency. For example, adding a small alkyl group like a methyl group (as in 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid) can influence basicity and steric interactions. bldpharm.com

Modifying the Carboxylate Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which introduces a negative charge and enhances hydrogen bonding capabilities. Alternatively, it can be converted to an amide, as seen in [1,4'-Bipiperidine]-4'-carboxamide, which alters the hydrogen bonding profile and steric bulk. nih.gov

Introducing Substituents on the Piperidine Rings: Adding substituents to the carbon skeleton of the piperidine rings can introduce new interaction points or restrict the conformational flexibility of the molecule, potentially increasing selectivity for a specific target.

Stereochemical Control: The synthesis of specific stereoisomers can be critical for achieving high affinity and selectivity, as biological targets are chiral and often exhibit stereospecific binding.

By systematically applying these design principles, libraries of analogs can be created and screened to identify compounds with optimized molecular interactions for a desired biological effect. This approach is fundamental in the field of drug discovery and chemical biology for the development of novel therapeutic agents and research tools.

Q & A

Basic: What are the established synthetic routes for Methyl [1,4'-bipiperidine]-4-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling bipiperidine derivatives with methyl carboxylate groups. A common method includes nucleophilic substitution or esterification under anhydrous conditions. For example, ethyl 4-(piperidin-4-yl)-1,4-diazepane-1-carboxylate hydrochloride synthesis (a structurally analogous compound) uses HCl-dioxane for deprotection, yielding 76% efficiency after vacuum concentration . Optimization may involve adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature to 60°C), and stoichiometry of reagents. Catalytic agents like DCC (dicyclohexylcarbodiimide) can enhance ester bond formation.

Advanced: How can enantiomeric purity of this compound be ensured during synthesis?

Answer:
Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical. For example, CPT-11-related impurities with bipiperidine moieties are analyzed using chiral columns (e.g., Chiralpak® AD-H) with hexane:isopropanol gradients . Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysis (e.g., Ru-BINAP complexes) can also enforce stereochemical control. Post-synthesis validation via circular dichroism (CD) spectroscopy or X-ray crystallography is recommended .

Basic: What analytical techniques are validated for characterizing this compound?

Answer:

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 238.28 for C12H20N2O2). Fragmentation patterns help identify bipiperidine backbone .
  • NMR: ¹H and ¹³C NMR detect piperidine ring protons (δ 2.5–3.5 ppm) and ester carbonyls (δ 170–175 ppm). COSY and HSQC resolve overlapping signals .
  • HPLC-PDA: Reverse-phase C18 columns with acetonitrile:water gradients assess purity (>98%) and detect impurities .

Advanced: How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions. Monitor degradation via UPLC-MS to identify breakdown products (e.g., hydrolysis of ester groups) .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life. For example, storage at ≤-20°C in amber vials minimizes photodegradation, as recommended for similar piperidine derivatives .

Basic: What biological targets or pathways are associated with this compound?

Answer:
Bipiperidine derivatives are linked to antiviral and anticancer activity. For instance, CCR5 antagonists like SCH 351125 (a bipiperidine-based compound) inhibit HIV entry by blocking viral gp120 binding . Methyl carboxylate groups may enhance bioavailability by increasing lipophilicity. Target identification often involves radioligand binding assays or CRISPR-Cas9 knockout screens .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

Answer:

  • Modification Sites: Vary substituents on the bipiperidine ring (e.g., methyl, bromophenyl) to assess impact on receptor affinity. For example, 4-bromophenyl groups in CCR5 antagonists enhance antiviral potency .
  • Bioisosteric Replacement: Replace ester groups with amides or carbamates to alter metabolic stability. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like CCR5 or cytochrome P450 enzymes .

Basic: What are the key considerations for impurity profiling in this compound?

Answer:

  • Synthesis-Related Impurities: Monitor unreacted intermediates (e.g., free bipiperidine) or diastereomers via LC-MS. USP standards for Irinotecan impurities (e.g., Related Compound C) provide reference thresholds (e.g., ≤0.15%) .
  • Degradation Products: Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolyzed or oxidized derivatives. Quantify using validated HPLC methods .

Advanced: How can computational modeling guide the design of this compound derivatives?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., CCR5) to predict binding free energies.
  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), CYP inhibition, and blood-brain barrier permeability. For example, ester groups may reduce CNS penetration compared to amides .

Basic: What are the recommended storage conditions to ensure compound integrity?

Answer:
Store at -20°C in airtight, light-resistant containers under inert gas (N2 or Argon). Desiccants (e.g., silica gel) prevent hydrolysis. Avoid prolonged exposure to humidity (>60% RH) .

Advanced: How can in vitro toxicity be assessed for this compound?

Answer:

  • Cytotoxicity Assays: Use MTT or ATP-based assays in HepG2 or HEK293 cells. IC50 values >100 µM suggest low toxicity .
  • hERG Channel Inhibition: Patch-clamp electrophysiology evaluates cardiac risk. Bipiperidine derivatives with basic nitrogen atoms may pose hERG binding risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.